4-Acetamidobenzylamine

Description

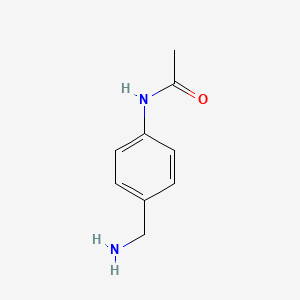

4-Acetamidobenzylamine (CAS No. 25412-53-7) is an organic compound with the molecular formula C₉H₁₂N₂O and a monoisotopic mass of 164.09496 Da . Structurally, it consists of a benzylamine backbone substituted with an acetamido group (-NHCOCH₃) at the para position of the benzene ring. This functionalization confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, which influence its reactivity and applications in organic synthesis.

The compound is synthesized via the Staudinger reduction of 4-acetamidobenzyl azide, yielding 4-Acetamidobenzylamine hydrochloride with a 71% isolated yield . Key spectroscopic data include:

- ¹H NMR (CD₃OD): δ 7.72–7.64 (m, 2H), 7.48–7.40 (m, 2H), 4.11 (s, 2H), 2.17 (s, 3H).

- ¹³C NMR: δ 172.7 (C=O), 141.7 (aromatic C), 44.8 (CH₂NH₂), 24.7 (CH₃) .

Industrial interest is evident from its 221 patent citations, though academic literature remains sparse . Applications span pharmaceutical intermediates and ligands in coordination chemistry due to its amine and amide functionalities.

Properties

IUPAC Name |

N-[4-(aminomethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRGRDOODISXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571111 | |

| Record name | N-[4-(Aminomethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25412-53-7 | |

| Record name | N-[4-(Aminomethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(aminomethyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetamidobenzylamine can be synthesized through several methods. One common route involves the reduction of 4-acetamidobenzonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 4-acetamidobenzylamine often involves large-scale hydrogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and controlled reaction environments to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidobenzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 4-acetamidobenzonitrile.

Reduction: Formation of 4-aminobenzylamine.

Substitution: Formation of various substituted benzylamines.

Scientific Research Applications

Scientific Research Applications

The applications of 4-acetamidobenzylamine can be categorized into several key areas:

1. Chemistry

- Building Block : Serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Reagent : Utilized in various chemical reactions such as amide formation and nucleophilic substitutions.

2. Biology

- Enzyme Inhibition Studies : Investigated for its potential to inhibit specific enzymes, particularly those involved in cancer progression.

- Protein-Ligand Interactions : Used to study interactions between proteins and ligands, aiding in the understanding of biochemical pathways.

3. Medicine

- Therapeutic Potential : Explored for its potential as a drug candidate against various diseases, including cancer and inflammatory conditions.

- Analgesic Properties : Preliminary studies suggest it may have pain-relieving effects, making it a candidate for pain management therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-acetamidobenzylamine, providing insights into its potential applications:

Case Study 1: Enzyme Inhibition

- A study demonstrated that derivatives of 4-acetamidobenzylamine effectively inhibit human DNA methyltransferases (DNMTs), which are implicated in various cancers. One derivative exhibited an EC50 value of 0.9 μM against DNMT3A, indicating potent inhibitory activity.

Case Study 2: Cytotoxicity Assays

- In vitro studies showed that this compound can induce cytotoxicity in cancer cell lines, comparable to established chemotherapeutics. This suggests its potential role as an anticancer agent.

Case Study 3: Structure-Activity Relationship (SAR)

- Investigations into SAR revealed that modifications to the phenyl ring and the amine groups significantly affect biological activity, emphasizing the importance of specific substituents in enhancing efficacy.

Mechanism of Action

The mechanism of action of 4-acetamidobenzylamine involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms, where the compound influences cellular responses by altering the activity of key signaling molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural analogs of 4-Acetamidobenzylamine, emphasizing differences in functional groups, synthesis, and applications:

Key Comparative Insights:

Functional Group Influence: The acetamido group in 4-Acetamidobenzylamine enhances hydrogen-bonding capacity compared to the dimethylamino group in 4-(Dimethylamino)benzylamine dihydrochloride, affecting solubility and reactivity in polar solvents . N-(3-(Benzylamino)phenyl)acetamide features a bulkier benzylamino substituent, reducing its nucleophilicity relative to 4-Acetamidobenzylamine .

Industrial vs.

Safety and Handling: 4-(4-Aminobenzyl)-N-methylaniline is classified as hazardous under GHS guidelines, while safety data for 4-Acetamidobenzylamine remains unspecified, highlighting the need for cautious handling of benzylamine derivatives .

Research Findings and Trends

- Thermal Stability: Derivatives with acetamido groups (e.g., 4-Acetamidobenzylamine) exhibit higher thermal stability than alkylamino analogs due to stronger intermolecular interactions .

- Biological Activity: The acetamido moiety in 4-Acetamidobenzylamine may confer antimicrobial properties, a trait shared with N-(3-(Benzylamino)phenyl)acetamide but absent in dimethylamino variants .

- Catalytic Utility: 4-(Dimethylamino)benzylamine dihydrochloride’s basicity makes it superior in acid-catalyzed reactions, whereas 4-Acetamidobenzylamine is preferred in neutral or hydrogen-bond-driven processes .

Biological Activity

4-Acetamidobenzylamine (C9H12N2O) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by an acetamido group attached to a benzylamine structure, which may influence its interaction with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments.

Chemical Structure

The chemical structure of 4-acetamidobenzylamine can be represented as follows:

This structure consists of a benzene ring substituted with an acetamido group and an amine group, which plays a significant role in its biological interactions.

Biological Activity Overview

Research indicates that 4-acetamidobenzylamine exhibits various biological activities, including:

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, particularly in conditions characterized by excessive leukocyte activation and cytokine release.

- Anticancer Properties : Preliminary studies suggest that it may inhibit certain kinase activities, which are critical in cancer cell proliferation.

The biological activity of 4-acetamidobenzylamine can be attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Inhibition of Kinase Activity : Similar compounds have shown efficacy in inhibiting Aurora kinases, which are pivotal in cell division and proliferation. This inhibition could lead to reduced tumor growth and increased apoptosis in cancer cells .

- Modulation of Inflammatory Pathways : The compound may interfere with the signaling pathways involved in inflammation, potentially reducing the recruitment and activation of leukocytes .

Research Findings

Several studies have explored the biological activity of 4-acetamidobenzylamine. Here are some notable findings:

- In Vitro Studies : Research has demonstrated that 4-acetamidobenzylamine can significantly reduce the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent.

- In Vivo Studies : Animal models have shown that administration of this compound can alleviate symptoms associated with inflammatory diseases such as asthma and arthritis by modulating immune responses .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that modifications to the acetamido group can enhance or diminish biological activity, providing insights for drug design .

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels in macrophages | |

| Anticancer | Inhibition of Aurora kinase activity | |

| Leukocyte Modulation | Decreased leukocyte recruitment in vivo |

Case Studies

- Case Study 1 : A study evaluated the effects of 4-acetamidobenzylamine on a mouse model of asthma. Results indicated a significant reduction in airway hyperresponsiveness and eosinophilic infiltration, highlighting its potential therapeutic role in asthma management.

- Case Study 2 : In a cancer research setting, 4-acetamidobenzylamine was tested against various cancer cell lines. It exhibited selective cytotoxicity towards certain types of cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Q & A

Q. What are the recommended synthetic routes for 4-Acetamidobenzylamine, and how can yield optimization be achieved?

The Staudinger reduction using 4-acetamidobenzyl azide is a validated method, yielding 71% of 4-Acetamidobenzylamine hydrochloride under catalytic conditions at room temperature. Key variables include catalyst loading (e.g., triphenylphosphine), solvent selection (e.g., methanol), and reaction time. Yield optimization requires monitoring intermediate azide stability and minimizing hydrolysis byproducts through inert atmosphere control . For reproducibility, ensure strict stoichiometric ratios and confirm product purity via NMR (δ 7.72–7.64 ppm for aromatic protons, δ 4.11 ppm for methylene) .

Q. What safety precautions are essential when handling 4-Acetamidobenzylamine in laboratory settings?

Based on GHS classification, 4-Acetamidobenzylamine requires:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Skin Sensitization Category 1) .

- Ventilation : Use fume hoods to avoid inhalation of dust (Oral Acute Toxicity Category 4) .

- Waste management : Segregate aqueous waste to prevent environmental release (Aquatic Acute/Chronic Toxicity Category 1) .

- Emergency protocols : Immediate rinsing with water for skin exposure and medical consultation for persistent irritation .

Q. Which analytical techniques are most effective for characterizing 4-Acetamidobenzylamine?

Structural confirmation requires:

- 1H/13C NMR : Aromatic protons (δ 7.72–7.64 ppm) and acetamido carbonyl (δ 172.7 ppm) .

- Mass spectrometry (ESI) : Molecular ion peak at m/z 164.0 [M+H]+ .

- IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) . Cross-validate with databases (SciFinder, Reaxys) to confirm novelty or alignment with prior literature .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectral data for 4-Acetamidobenzylamine across studies?

Discrepancies often arise from solvent effects, impurities, or instrumentation variability. Mitigation strategies include:

- Replication : Synthesize the compound using standardized protocols (e.g., GPIII in Staudinger reduction) .

- Control experiments : Compare data under identical conditions (solvent, temperature, concentration).

- Peer review : Cross-check with published spectra in peer-reviewed journals and avoid non-curated sources .

Q. What methodological approaches are recommended for studying the catalytic mechanisms involving 4-Acetamidobenzylamine?

To investigate reaction mechanisms (e.g., nucleophilic substitution or redox pathways):

- Kinetic studies : Monitor reaction rates via HPLC or UV-Vis spectroscopy under varying temperatures.

- Isotopic labeling : Use deuterated solvents (e.g., CD3OD) to trace proton transfer steps .

- Computational modeling : Apply DFT calculations to identify transition states and energy barriers .

- Control groups : Test reactions with/without catalysts to isolate mechanistic contributions .

Q. How should researchers design experiments to investigate the environmental impact of 4-Acetamidobenzylamine, considering its GHS classification?

Given its Aquatic Toxicity Category 1 classification :

- Ecotoxicological assays : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines).

- Degradation studies : Evaluate hydrolysis/photolysis rates under simulated environmental conditions.

- Adsorption analysis : Measure soil/water partition coefficients (Kd) to assess bioavailability .

- Data reporting : Follow PRISMA guidelines for systematic reviews of ecotoxicity data .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing experimental data on 4-Acetamidobenzylamine?

- Descriptive statistics : Calculate mean yields and standard deviations for triplicate trials .

- Inferential tests : Apply t-tests or ANOVA to compare synthetic routes (e.g., Staudinger vs. reductive amination) .

- Error analysis : Quantify instrument uncertainty (e.g., NMR integration error ±5%) and propagate through calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.